molecular formula C8H10N4O8Pb2 B8210344 (NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+)

(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+)

Cat. No.: B8210344
M. Wt: 7.0e+02 g/mol
InChI Key: GECUDQOWVULPJD-HYTOEPEZSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) is a complex organolead compound Organolead compounds are characterized by the presence of carbon-lead bonds

Preparation Methods

The synthesis of (NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) typically involves the reaction of diethyllead(2+) with N-carboxylatoiminocarbamate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. Industrial production methods may involve the use of specialized reactors and purification techniques to ensure the purity and stability of the compound.

Chemical Reactions Analysis

(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead oxides and other by-products.

    Reduction: Reduction reactions can convert the lead ions to lower oxidation states.

    Substitution: The compound can participate in substitution reactions where the lead atoms are replaced by other metal ions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. .

Scientific Research Applications

(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) has several scientific research applications:

Mechanism of Action

The mechanism of action of (NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites on enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) can be compared with other organolead compounds such as tetraethyllead and trimethyllead. While all these compounds contain carbon-lead bonds, (NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) is unique due to its specific functional groups and chemical structure.

Conclusion

(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+) is a versatile organolead compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a valuable compound for scientific research and industrial use. Further studies are needed to fully understand its potential and optimize its applications.

Properties

IUPAC Name

(NE)-N-carboxylatoiminocarbamate;diethyllead(2+);lead(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H2N2O4.2C2H5.2Pb/c2*5-1(6)3-4-2(7)8;2*1-2;;/h2*(H,5,6)(H,7,8);2*1H2,2H3;;/q;;;;2*+2/p-4/b2*4-3+;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECUDQOWVULPJD-HYTOEPEZSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Pb+2]CC.C(=O)(N=NC(=O)[O-])[O-].C(=O)(N=NC(=O)[O-])[O-].[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Pb+2]CC.C(=O)([O-])/N=N/C(=O)[O-].C(=O)([O-])/N=N/C(=O)[O-].[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O8Pb2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

7.0e+02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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